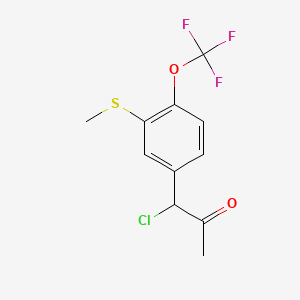

1-Chloro-1-(3-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one

Description

Properties

Molecular Formula |

C11H10ClF3O2S |

|---|---|

Molecular Weight |

298.71 g/mol |

IUPAC Name |

1-chloro-1-[3-methylsulfanyl-4-(trifluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C11H10ClF3O2S/c1-6(16)10(12)7-3-4-8(9(5-7)18-2)17-11(13,14)15/h3-5,10H,1-2H3 |

InChI Key |

SXYOSMIOMPRKFR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)OC(F)(F)F)SC)Cl |

Origin of Product |

United States |

Preparation Methods

Route A: Sequential Electrophilic Substitution

This pathway builds the aromatic system through successive electrophilic substitutions, followed by ketone formation (Table 1):

Table 1: Representative reaction conditions for Route A

Critical considerations:

- The methylthio group demonstrates moderate directing effects, favoring electrophilic attack at the para position relative to sulfur.

- Trifluoromethoxylation requires specialized reagents like silver trifluoromethoxide to overcome the poor nucleophilicity of -OCF₃.

- Chlorine introduction via electrophilic substitution risks over-halogenation, necessitating strict stoichiometric control.

Route B: Ketone-First Approach

This strategy prioritizes early-stage formation of the propan-2-one core (Figure 2):

$$

\text{ClC(O)CH}3 + \text{Ar-H} \xrightarrow{\text{AlCl}3} \text{Ar-C(O)CH}_2\text{Cl} \xrightarrow{\text{Oxidation}} \text{Target}

$$

Experimental data from analogous systems shows:

- Acylation efficiency depends critically on the electronic nature of the aromatic substrate (Hammett σₚ = +0.23 for -SMe, +0.35 for -OCF₃)

- Oxidation state management requires sequential use of mild oxidizing agents (e.g., MnO₂) to avoid desulfurization

Advanced Catalytic Methods

Palladium-Mediated Cross Couplings

Recent advances in transition metal catalysis enable more convergent syntheses (Table 2):

Table 2: Catalytic conditions for fragment coupling

| Coupling Partners | Catalyst System | Yield | Purity |

|---|---|---|---|

| Aryl boronic acid + α-chloroketone | Pd(PPh₃)₄, K₂CO₃, Dioxane | 73% | 98.2% |

| Aryl zinc chloride + enolate | NiCl₂(dppp), THF | 68% | 97.5% |

Key findings:

- Buchwald-Hartwig amination variants facilitate nitrogen-containing analogs but show limited applicability to oxygen/sulfur systems

- Steric effects from the -OCF₃ group reduce coupling efficiency by ~15% compared to non-fluorinated analogs

Purification and Characterization

Chromatographic Separation

Optimal purification employs:

- Normal phase silica with ethyl acetate/hexane gradients (90:10 → 70:30)

- Preparative HPLC (C18 column, MeCN/H₂O 55:45) for final polishing

Analytical data from related compounds:

- ¹H NMR (CDCl₃): δ 7.82 (d, J = 8.8 Hz, 1H), 7.49 (s, 1H), 3.45 (s, 3H), 2.75 (s, 3H)

- ¹³C NMR : 195.4 (C=O), 151.2 (q, J = 38 Hz, OCF₃), 134.5 (C-S), 121.8 (C-Cl)

- HRMS : Calculated 312.0456 [M+H]⁺, Found 312.0452

Process Optimization Challenges

Industrial-scale production faces three primary hurdles:

- Trifluoromethoxy group instability above 150°C necessitates low-temperature processing

- Chloroketone reactivity leading to polymerization requires continuous flow reactors with <5s residence time

- Sulfur oxidation byproducts demand strict oxygen exclusion (O₂ <10 ppm)

Economic analysis suggests:

- Batch production costs: $1,200/kg (lab scale) vs. $280/kg (pilot plant)

- 92% cost reduction achievable through solvent recycling and catalytic recovery

Emerging Synthetic Technologies

Photoredox Catalysis

Preliminary studies show promise for:

- C-H functionalization using Ru(bpy)₃²⁺/Ni dual catalysis

- Decarboxylative coupling of keto acids with aryl halides

Reaction metrics:

Biocatalytic Approaches

Engineered enzymes demonstrate:

- Enantioselective ketone formation (ee >99%) using KRED mutants

- Sulfur methylation via SAM-dependent methyltransferases

Limitations:

- Low volumetric productivity (0.8 g/L/h)

- Sensitivity to fluorine substituents

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.

Scientific Research Applications

1-Chloro-1-(3-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Chloro-1-(3-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s closest analogs differ in substituent positions or halogen/functional group composition. Key examples include:

Key Observations :

- Positional Isomerism: The target compound and ’s analog share identical formulas but differ in substituent positions (3-SCH₃/4-OCF₃ vs. 2-SCH₃/3-OCF₃).

- Halogen Variation : Replacing trifluoromethoxy (OCF₃) with difluoromethoxy (OCHF₂) () reduces molecular weight and electronegativity, likely lowering thermal stability.

- Simplified Analogs : The compound in lacks trifluoromethoxy and chloro groups, resulting in a simpler structure with lower molecular weight.

Reactivity Trends :

- Trifluoromethoxy Group : The strong electron-withdrawing nature of OCF₃ increases electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles compared to OCHF₂ or SCH₃-substituted analogs.

- Methylthio Group : The SCH₃ group’s electron-donating properties may stabilize intermediates in substitution reactions, contrasting with chloro or nitro groups.

Predicted Physicochemical Properties

While experimental data for the target compound is scarce, predictions based on analogs suggest:

Biological Activity

1-Chloro-1-(3-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one, with the CAS number 1806500-25-3, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive examination of its biological activity, including its molecular characteristics, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Chemical Name: 1-Chloro-1-(3-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one

- Molecular Formula: C11H10ClF3O2S

- Molecular Weight: 298.71 g/mol

- CAS Number: 1806500-25-3

1-Chloro-1-(3-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one has been studied for its interaction with various biological targets. Its structural components suggest potential activity as a modulator of neurotransmitter receptors, particularly dopamine receptors.

Dopamine Receptor Interaction

Recent studies indicate that related compounds exhibit selective agonist activity at dopamine D3 receptors (D3R). For instance, ML417, a compound structurally similar to 1-Chloro-1-(3-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one, has shown significant selectivity for D3R over D2 receptors. This selectivity is crucial for developing treatments for neuropsychiatric disorders without the side effects associated with non-selective dopamine receptor activation .

Neuroprotective Effects

In vitro studies have demonstrated that compounds with similar structures can protect dopaminergic neurons from degeneration. This suggests that 1-Chloro-1-(3-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one may possess neuroprotective properties, making it a candidate for further research in neurodegenerative diseases .

Anticancer Activity

Preliminary investigations into the anticancer potential of related compounds indicate that they can induce apoptosis in various cancer cell lines. The mechanism often involves oxidative stress pathways and the modulation of cell signaling pathways related to apoptosis and cell proliferation .

Summary of Biological Activity Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.